2-[4-(Dipropylsulfamoyl)morpholin-2-yl]acetic acid

Catalog No.
S7865283
CAS No.
M.F
C12H24N2O5S
M. Wt
308.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Dipropylsulfamoyl)morpholin-2-yl]acetic acid

Product Name

2-[4-(Dipropylsulfamoyl)morpholin-2-yl]acetic acid

IUPAC Name

2-[4-(dipropylsulfamoyl)morpholin-2-yl]acetic acid

Molecular Formula

C12H24N2O5S

Molecular Weight

308.40 g/mol

InChI

InChI=1S/C12H24N2O5S/c1-3-5-13(6-4-2)20(17,18)14-7-8-19-11(10-14)9-12(15)16/h11H,3-10H2,1-2H3,(H,15,16)

InChI Key

LLNQFHSEYCDYMC-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)N1CCOC(C1)CC(=O)O

Canonical SMILES

CCCN(CCC)S(=O)(=O)N1CCOC(C1)CC(=O)O

DPSMA has potential implications in various fields of research and industry, such as drug discovery, materials science, and environmental science. The compound's unique structural features make it an attractive candidate for drug synthesis. In materials science, DPSMA can be used as a building block for the development of new organic materials. Furthermore, DPSMA has been used as a chelating agent for the removal of heavy metals from industrial waste.

2-[4-(Dipropylsulfamoyl)morpholin-2-yl]acetic acid, also known as DPSMA, is a chemical compound that falls under the category of sulfonamide derivatives. It belongs to a group of heterocyclic organic compounds that contain a morpholine ring and sulfamoyl group. DPSMA is used in various fields of research and industry, indicating its importance in modern science.

DPSMA has a molecular formula of C14H26N2O4S and a molecular weight of 318.44 g/mol. It is a white crystalline powder with a melting point of 114-117°C. It is soluble in most organic solvents and has a weakly acidic property in water. DPSMA is hygroscopic, which means it can absorb moisture from the air, leading to a decrease in its quality.

The synthesis of DPSMA can be achieved through various methods, including the sulfonation reaction of 2-morpholinoacetic acid and dipropylamine followed by oxidation. The compound can also be obtained by heating morpholine-2,2-dioxide, propionic anhydride, and ammonium sulfite. The purity and quality of DPSMA can be determined using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR).
play a crucial role in the detection and quantification of DPSMA in various samples. One of the commonly used techniques is HPLC, which involves the separation of DPSMA from the sample matrix using a stationary phase and mobile phase. Other techniques include Gas Chromatography (GC), Mass Spectrometry (MS), and Ultra-Performance Liquid Chromatography (UPLC).

DPSMA exhibits various biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains, including gram-positive and gram-negative bacteria. DPSMA has also been reported to show potent activity against Candida albicans, a fungal species known to cause infections in humans.

Studies have indicated that DPSMA has a low toxicity profile in scientific experiments. Acute toxicity tests carried out on animals showed that the compound has a high safety margin. However, long-term exposure to DPSMA can lead to adverse effects on the liver and kidneys. Therefore, it is essential to take precautions when handling this compound and ensure that safety guidelines are followed during scientific experiments.

DPSMA has several applications in scientific experiments, such as a building block for drug synthesis and a molecular probe for biological research. Several drugs have been derived from DPSMA, including antidiabetic, antihypertensive, and neuroprotective agents. The compound has also been used as a fluorescent probe for the detection of zinc ions in biological samples.

Currently, research on DPSMA is focused on its anticancer properties and its potential use as a diagnostic marker for Alzheimer's Disease. Preclinical studies have shown that DPSMA can inhibit the growth of cancer cells in vitro and in vivo, indicating its potential use as an anticancer agent. In addition, studies have shown that DPSMA can act as a diagnostic marker for Alzheimer's Disease due to its ability to bind to beta-amyloid fibrils, which are considered to be a hallmark of the disease.

Despite its potential applications, DPSMA has limitations in terms of its solubility and stability. Future research should focus on improving its physicochemical properties in order to enhance its efficacy. Additionally, further research is needed to explore its potential as a diagnostic marker for various diseases, including Alzheimer's Disease, and its potential use in the development of novel environmental remediation strategies.
1. Investigating the potential of DPSMA as a metal chelating agent for the treatment of heavy metal pollution in water and soil.
2. Enhancing the solubility of DPSMA through formulation to improve its efficacy in drug discovery.
3. Studying the mechanism of action of DPSMA in inhibiting cancer cell growth and exploring its potential use in combination therapy.
4. Investigating the use of DPSMA as a fluorescent probe for the detection of zinc ions in biological fluids.
5. Optimizing the synthesis of DPSMA through green chemistry techniques to reduce the environmental impact.
6. Exploring the potential of DPSMA as a diagnostic marker for other diseases, including Parkinson's Disease and Huntington's Disease.
7. Developing new materials using DPSMA as a building block to enhance their physicochemical properties.
8. Investigating the potential of DPSMA as a neuroprotective agent for the treatment of neurodegenerative diseases.
9. Exploring new methods for the efficient synthesis of DPSMA to reduce the cost of production.
10. Investigating the potential of DPSMA as an antibiofilm agent for the prevention and treatment of biofilm-related infections.

XLogP3

0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

308.14059304 g/mol

Monoisotopic Mass

308.14059304 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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